实验性变态性脑炎肽(人)

描述

The Experimental Allergic Encephalitogenic Peptide (human) , also known as EAE peptide , is a synthetic peptide used in scientific research. It plays a crucial role in inducing encephalomyelitis (inflammation of the brain and spinal cord) in guinea pigs . This peptide has been studied extensively due to its relevance in autoimmune diseases and neuroinflammatory processes.

科学研究应用

调节自身反应性T细胞

实验性变态性脑脊髓炎(EAE)是中枢神经系统的一种自身免疫性疾病,研究表明,用与T细胞受体(TCR)某些区域相对应的合成肽进行疫苗接种,可以使大鼠对EAE产生抵抗力。这些肽靶向TCR的同型决定簇,表明了一种调节自身免疫性疾病中自身反应性T细胞的潜在治疗方法 (Howell等,1989).

抗原特异性疗法

在另一项研究中,向小鼠施用与脑炎肽复合的可溶性主要组织相容性复合物(MHC)II类分子,显示出预防EAE的有效性。这种方法特异性地灭活了自身抗原反应性T细胞,当自身抗原和MHC限制元件已知时,为自身免疫性疾病提供了一种高度特异性的治疗方法 (Sharma等,1991).

识别脑炎决定簇

研究已经确定了诱发EAE的髓鞘碱性蛋白(MBP)的特定肽区域。例如,在SJL/J小鼠中,EAE是由针对MBP中某些氨基酸序列的辅助性T细胞介导的。识别这些最小的T细胞表位有助于理解抗原特异性T辅助细胞介导的自身免疫性疾病机制 (Kono等,1988).

T细胞受体肽免疫

用T细胞受体肽进行免疫可以调节EAE的病程。尽管一些研究表明这种免疫可以抑制脑炎效应细胞,但其他研究报告称疾病加重或神经缺陷延长。这些发现强调了自身免疫性疾病中免疫策略的复杂性 (Desquenne-Clark等,1991).

探索分子模拟

分子模拟的概念,即病毒蛋白与宿主蛋白共享氨基酸序列,已在EAE中得到研究。例如,病毒肽与兔MBP脑炎位点之间的序列同源性表明,病毒感染可能触发自身免疫反应,从而深入了解自身免疫的潜在机制 (Fujinami和Oldstone,1985).

研究人类中的抗原决定簇

已经使用合成肽评估了人T细胞识别的MBP的抗原决定簇。这项研究有助于了解人类中MBP的免疫原区域,并有助于制定针对脱髓鞘疾病的治疗策略 (Burns等,1991).

属性

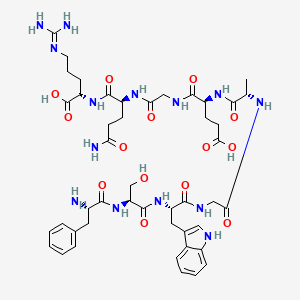

IUPAC Name |

(4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYPSYZBJKQBOS-RNQSNQQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N14O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1037.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

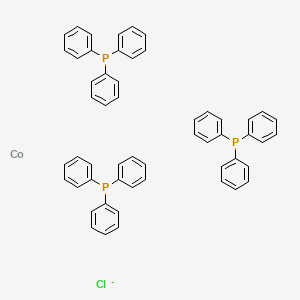

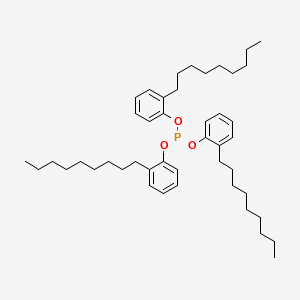

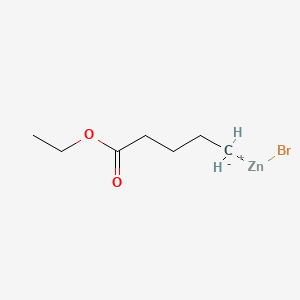

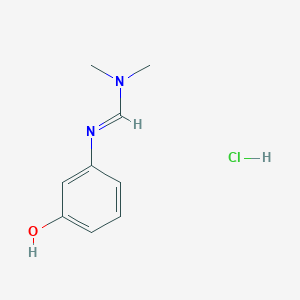

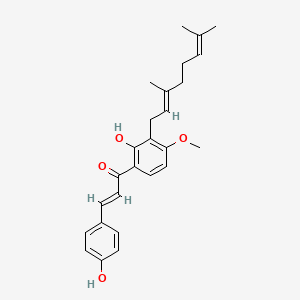

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

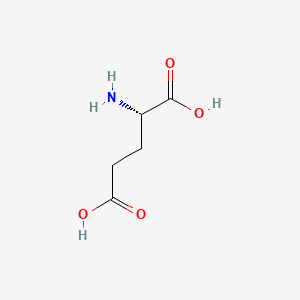

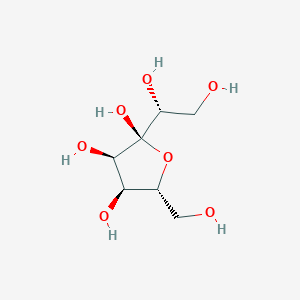

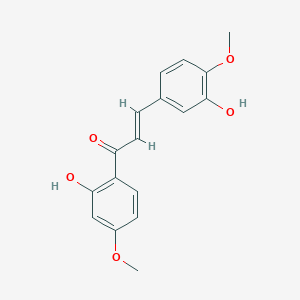

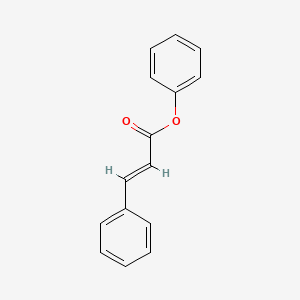

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)